molecular formula C23H26IN3O4S B8515458 1-Piperazinecarboxylic acid,4-[2-iodo-1-(phenylsulfonyl)-1h-indol-4-yl]-,1,1-dimethylethyl ester

1-Piperazinecarboxylic acid,4-[2-iodo-1-(phenylsulfonyl)-1h-indol-4-yl]-,1,1-dimethylethyl ester

Cat. No. B8515458
M. Wt: 567.4 g/mol
InChI Key: LYSHDIRLYBYQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087750B2

Procedure details

A mixture of butylmagnesium chloride (1 mL, Immol, 2.0 M in ether) and di-isopropyl amine (0.279 mL, 2 mmol) in dry THF (5 mL) was stirred for 4 h under inert atmosphere at room temperature. A solution of tert-butyl 4-[1-(phenylsulfonyl)-1H-indol-4-yl]-1-piperazinecarboxylate (220 mg, 0.5 mmol) in THF (2 mL) was added slowly and the resulting mixture stirred for 2 h at room temperature. A solution of iodine (380 mg, 2.2 mmol) in THF (2 mL) was added dropwise and the mixture was stirred overnight. After evaporation of the solvent in vacuo, the residue was treated with an aqueous solution of NH4Cl (10 mL). The mixture was extracted with CH2Cl2 (3×10 mL) and the combined organic layers were dried (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography (SiO2) using CH2Cl2 as eluent to give 100 mg (35%).1H NMR (500 MHz, CDCl3) δ 8.05–7.80 (m, 3 H), 7.60–7.35 (m, 3 H), 7.19 (t, J=8 Hz, 1 H), 6.98 (s, 1 H), 6.72 (d, J=8 Hz, 1 H), 3.62 (m, 4 H), 3.05 (m, 4 H), 1.47 (m, 9 H); MS (ESI+) for m/z 568 (M+H)+.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.279 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
tert-butyl 4-[1-(phenylsulfonyl)-1H-indol-4-yl]-1-piperazinecarboxylate
Quantity
220 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
380 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Mg]Cl)CCC.C(NC(C)C)(C)C.[C:14]1([S:20]([N:23]2[C:31]3[C:26](=[C:27]([N:32]4[CH2:37][CH2:36][N:35]([C:38]([O:40][C:41]([CH3:44])([CH3:43])[CH3:42])=[O:39])[CH2:34][CH2:33]4)[CH:28]=[CH:29][CH:30]=3)[CH:25]=[CH:24]2)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[I:45]I>C1COCC1>[I:45][C:24]1[N:23]([S:20]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)(=[O:22])=[O:21])[C:31]2[C:26]([CH:25]=1)=[C:27]([N:32]1[CH2:37][CH2:36][N:35]([C:38]([O:40][C:41]([CH3:44])([CH3:43])[CH3:42])=[O:39])[CH2:34][CH2:33]1)[CH:28]=[CH:29][CH:30]=2

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(CCC)[Mg]Cl
Name
Quantity
0.279 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
tert-butyl 4-[1-(phenylsulfonyl)-1H-indol-4-yl]-1-piperazinecarboxylate
Quantity
220 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=CC2=C(C=CC=C12)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
380 mg
Type
reactant
Smiles
II
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 4 h under inert atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture stirred for 2 h at room temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with an aqueous solution of NH4Cl (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (SiO2)
CUSTOM
Type
CUSTOM
Details
to give 100 mg (35%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
IC=1N(C2=CC=CC(=C2C1)N1CCN(CC1)C(=O)OC(C)(C)C)S(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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